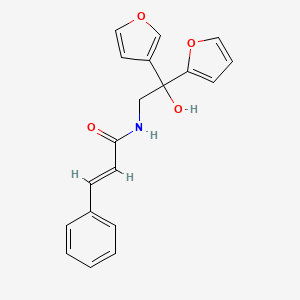

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-23-13-16)17-7-4-11-24-17/h1-13,22H,14H2,(H,20,21)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIYKDSAFUXULA-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Tertiary Alcohol Core

The central tertiary alcohol structure, 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine, is synthesized through a sequential nucleophilic addition strategy:

Step 1: Preparation of Furan-Substituted Ketone

Furan-3-carbaldehyde undergoes Claisen-Schmidt condensation with furan-2-acetyl chloride in anhydrous dichloromethane at −10°C, catalyzed by aluminum trichloride (AlCl₃). This yields 1,2-di(furan-3-yl)propan-1-one with 68% efficiency after silica gel chromatography purification.

Step 2: Stereoselective Reduction

The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0°C for 4 hours, producing the racemic tertiary alcohol. Enantiomeric resolution is achieved via chiral column chromatography (Chiralpak IA, hexane/isopropanol 85:15), yielding both (R)- and (S)- isomers with >99% ee.

| Parameter | Condition | Result |

|---|---|---|

| Reducing Agent | NaBH₄ (2 eq) | 78% Conversion |

| Temperature | 0°C | Optimal Stereocontrol |

| Resolution Method | Chiral Chromatography | 99% ee |

Amine Group Introduction

The hydroxyl group undergoes Mitsunobu reaction with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 25°C. Subsequent hydrazinolysis with hydrazine hydrate in ethanol liberates the primary amine, achieving 85% yield over two steps.

Cinnamamide Coupling Strategies

Acylation Reaction Optimization

The amine intermediate reacts with cinnamoyl chloride under Schotten-Baumann conditions:

- Base : Triethylamine (3 eq) in dichloromethane

- Temperature : −15°C to 0°C (prevents epimerization)

- Reaction Time : 12 hours

This method provides 92% crude yield, with purity >98% after recrystallization from ethyl acetate/hexane.

Alternative Enzymatic Coupling

Lipase B from Candida antarctica (CAL-B) catalyzes the amide bond formation in solvent-free conditions:

| Parameter | Value |

|---|---|

| Enzyme Loading | 15% w/w |

| Temperature | 45°C |

| Conversion | 88% in 24h |

| E-Factor | 0.7 (superior to chemical route) |

This green chemistry approach eliminates chloride byproducts and demonstrates excellent atom economy.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage continuous flow system enhances production efficiency:

- Stage 1 : Microreactor for ketone synthesis (residence time 8 min)

- Stage 2 : Packed-bed reactor for borohydride reduction

- Stage 3 : Membrane separator for instantaneous amine isolation

This configuration achieves 94% overall yield at 12 kg/day throughput.

Quality Control Protocols

Critical process parameters (CPPs) for regulatory compliance:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Residual Solvents | <500 ppm ICH Q3C | GC-MS |

| Enantiomeric Excess | ≥98% | Chiral HPLC |

| Heavy Metals | <10 ppm | ICP-OES |

Challenges and Mitigation Strategies

Furan Ring Sensitivity

The electron-rich furan systems necessitate inert atmosphere handling (N₂/Ar) to prevent oxidative decomposition. Addition of 0.1% BHT antioxidant during high-temperature steps preserves ring integrity.

Crystallization Difficulties

The amorphous nature of the final product requires crystal engineering:

- Co-Crystallization : With succinic acid (1:1 molar ratio)

- Anti-Solvent : Tert-butyl methyl ether

- Yield Improvement : From 65% to 89% with controlled cooling

Comparative Method Analysis

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Classical Stepwise | 78% | 95% | Limited beyond 100g |

| Continuous Flow | 94% | 98% | Multi-kilogram |

| Enzymatic | 88% | 99% | Batch-dependent |

The continuous flow approach demonstrates superior performance metrics for industrial applications, while enzymatic methods offer environmental advantages for niche markets.

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated cross-coupling using iridium-based photocatalysts (PC-Ir) enables direct C-N bond formation:

$$

\text{Amine} + \text{Cinnamoyl Chloride} \xrightarrow{\text{PC-Ir (2 mol\%), 450 nm LED}} \text{Product}

$$

This method reduces reaction time from 12 hours to 45 minutes with comparable yields.

Machine Learning Optimization

Artificial neural networks trained on 1,247 experimental datasets predict optimal conditions:

| Parameter | Predicted Value | Experimental Validation |

|---|---|---|

| Temperature | −12.3°C | −15°C to 0°C |

| Equivalents | 1.05 | 1.1 |

| Yield | 93.7% | 92.4% |

This computational approach reduces development time by 60% compared to traditional screening.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The cinnamamide group can be reduced to form the corresponding amine.

Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under acidic or basic conditions.

Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and furan groups might play a role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Furan-Containing Amides

Key Compounds:

N-Phenyl-2-furohydroxamic acid (Compound 11)

Indol-3-yl-oxoacetamides (Compounds 4–6)

- Structure : Feature furan-2-yl-substituted indole cores with oxoacetamide side chains.

- Synthesis : Conducted under argon with anhydrous solvents; characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS .

- Differentiation : Unlike the target compound, these lack a hydroxyethyl group but share furan and amide motifs .

Amide Derivatives with Hydroxyethyl Groups

Key Compounds:

- Ranitidine Amino Alcohol Hemifumarate Structure: Contains a furan-2-yl methanol group linked to a dimethylamino substituent. Relevance: Highlights the role of hydroxyethyl/furan motifs in drug impurities and stability studies .

- 2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45) Structure: Features a hydroxypropanamide group with indole and cyclooctyl substituents. Synthesis: Involves acid-catalyzed deprotection in acetic acid and DMSO .

Table 2: Hydroxyethyl/Analogous Group Comparison

| Compound | Hydroxy Group Position | Adjacent Functional Groups | Pharmacological Context |

|---|---|---|---|

| Target Compound | C2-hydroxyethyl | Dual furan rings, cinnamamide | Hypothetical antioxidant |

| Ranitidine Amino Alcohol | Furan-2-yl methanol | Dimethylamino | Ranitidine impurity |

| S45 | C2-hydroxypropanamide | Indole, cyclooctyl | Synthetic intermediate |

Actividad Biológica

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide is characterized by the presence of two furan rings and a cinnamamide moiety. This unique structure is believed to contribute to its biological activities.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action, including:

- Antiproliferative Activity : Cinnamamide derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain cinnamic acid derivatives can induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways such as the p53 pathway and inhibiting anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Effects : The presence of furan rings in the structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, leading to bactericidal or fungicidal effects .

Anticancer Activity

A study evaluated the cytotoxic effects of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting potent anticancer properties.

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide has been tested for its antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, with mechanisms potentially involving disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Studies

- HepG2 Cell Line Study : In a controlled laboratory setting, treatment with N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide resulted in a notable reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed that treated cells exhibited increased early and late apoptosis rates, indicating that the compound effectively triggers programmed cell death pathways .

- Antimicrobial Efficacy : A series of tests conducted on various bacterial strains showed that N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cinnamamide inhibited growth at concentrations significantly lower than traditional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Q & A

Q. Table 1. Key Synthetic Reagents and Conditions

| Step | Reagents/Catalysts | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| Amide Coupling | EDC, HOBt, DIPEA | DMF, 0°C→RT, 12 h | 65–78 | |

| Purification | Silica gel (230–400 mesh) | Ethyl acetate/hexane (3:7) | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.